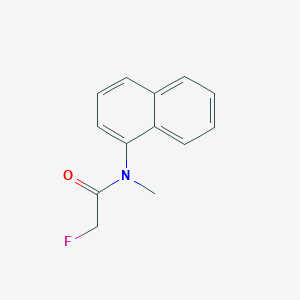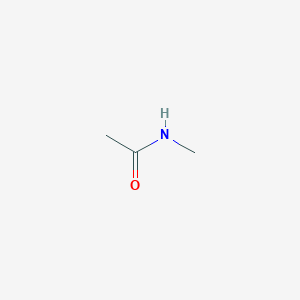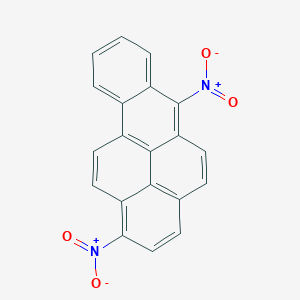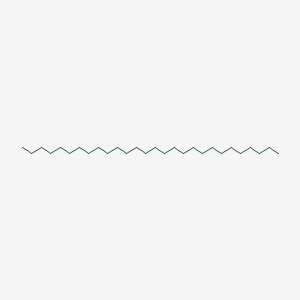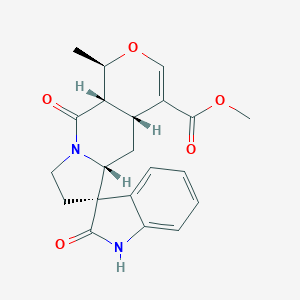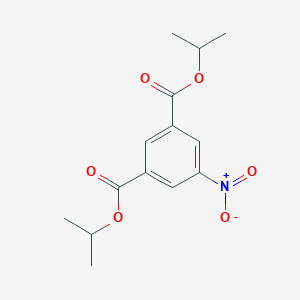
Nitrothal-isopropyl
描述
准备方法
Nitrothal-isopropyl can be synthesized through the esterification of 5-nitroisophthalic acid with isopropanol in the presence of a catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Industrial production methods often employ gas chromatography for the separation and purification of the compound .
化学反应分析
Nitrothal-isopropyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine or hydroxylamine group under specific conditions.
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Substitution: This compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
科学研究应用
Nitrothal-isopropyl has several scientific research applications:
Analytical Chemistry: It is used in the development of electrochemical methods for the determination of pesticide residues in environmental samples.
Agriculture: The compound is applied as a fungicide to protect crops from fungal diseases.
Environmental Science: Research focuses on the detection and quantification of this compound residues in water and soil samples.
作用机制
Nitrothal-isopropyl exerts its fungicidal effects through a non-systemic contact action . The compound disrupts the cellular processes of fungal pathogens, leading to their death. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is known to interfere with the normal functioning of fungal cells .
相似化合物的比较
Nitrothal-isopropyl is unique in its selective fungicidal properties and its use in combination with other fungicides . Similar compounds include:
Diisopropyl 5-nitroisophthalate: Shares the same chemical structure and properties.
Nitrobenzoic acid derivatives: Compounds with similar nitro and ester functional groups.
These compounds share similar chemical properties but may differ in their specific applications and effectiveness against various fungal pathogens .
属性
IUPAC Name |
dipropan-2-yl 5-nitrobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-8(2)20-13(16)10-5-11(14(17)21-9(3)4)7-12(6-10)15(18)19/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAWBEFMCIINFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037579 | |
| Record name | Nitrothal-isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10552-74-6 | |
| Record name | Nitrothal-isopropyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10552-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrothal-isopropyl [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010552746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrothal-isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl 5-nitroisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROTHAL-ISOPROPYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6ZG3TTM2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Nitrothal-isopropyl, and how effective is it?
A1: this compound is a fungicide primarily used in agriculture for controlling powdery mildew in apple orchards. [, ] Research shows it provides better powdery mildew control than some other fungicides like dinocap and triforine. [] In a six-year study, apple trees treated with this compound demonstrated higher marketable fruit yields compared to those treated with triadimefon and triforine. []
Q2: Are there any concerns regarding the impact of this compound on beneficial organisms?
A2: Yes, studies indicate that this compound can negatively affect non-target organisms. Research shows that it can be toxic to Typhlodromus pyri, a predatory mite that naturally controls pest mites like Panonychus ulmi. [, ] This toxicity highlights the importance of carefully considering the broader ecological impacts when using this compound in agricultural settings.
Q3: How does the toxicity of this compound compare to other commonly used fungicides?
A3: Research suggests that the toxicity of this compound to non-target microorganisms varies compared to other fungicides. [] While it was found to be less toxic than metiram and captan, impacting fewer microbial species in laboratory settings, its repeated use in an apple orchard still led to a decline in microbial species richness. [] This suggests that while this compound might be less toxic than some alternatives, its use still impacts the overall microbial diversity in the environment.
Q4: Can you elaborate on the analytical methods employed for quantifying this compound?
A4: One method used for the determination of this compound in water samples is square wave adsorptive stripping voltammetry (SWAdSV) with a hanging mercury drop electrode (HMDE). [] This electrochemical method demonstrated a good linear range for this compound detection and satisfactory repeatability, making it suitable for environmental monitoring. []
Q5: Are there any ongoing research efforts to find alternatives to this compound?
A5: While the provided research papers don't directly compare this compound with specific alternative products, they do highlight the ongoing search for fungicides with less impact on beneficial organisms and the environment. [, ] This suggests that researchers are actively exploring and evaluating alternative solutions for controlling powdery mildew and other plant diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


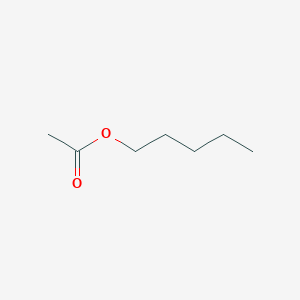
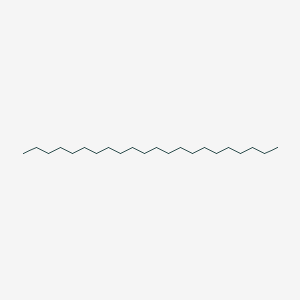
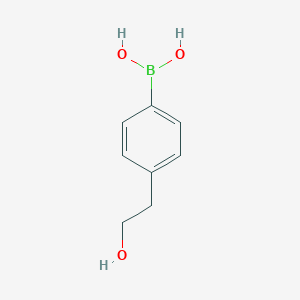

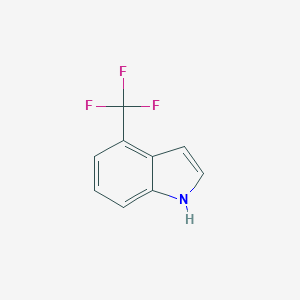

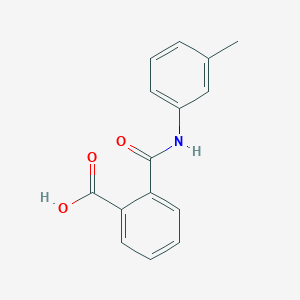
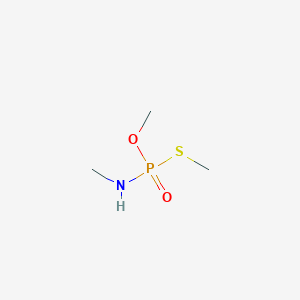
![3-Methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B166369.png)
